Methyl 2-chloro-4-formylbenzoate

Description

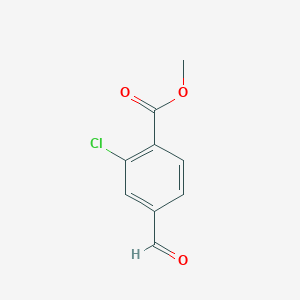

Methyl 2-chloro-4-formylbenzoate is a substituted benzoate ester characterized by a chloro (-Cl) group at the 2-position and a formyl (-CHO) group at the 4-position of the aromatic ring.

Properties

IUPAC Name |

methyl 2-chloro-4-formylbenzoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7ClO3/c1-13-9(12)7-3-2-6(5-11)4-8(7)10/h2-5H,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UTMVVAXABVYJEA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=C(C=C(C=C1)C=O)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7ClO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

198.60 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl 2-chloro-4-formylbenzoate can be synthesized through several methods. One common approach involves the esterification of 2-chloro-4-formylbenzoic acid with methanol in the presence of an acid catalyst. The reaction typically occurs under reflux conditions to ensure complete conversion of the acid to the ester.

Another method involves the direct chlorination of methyl 4-formylbenzoate using a chlorinating agent such as thionyl chloride or phosphorus pentachloride. This reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated systems and optimized reaction conditions can help in scaling up the production while maintaining product purity and consistency.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-chloro-4-formylbenzoate undergoes various chemical reactions, including:

Oxidation: The formyl group can be oxidized to a carboxyl group using oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: The formyl group can be reduced to a hydroxymethyl group using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: The chlorine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an alkaline medium or chromium trioxide in acetic acid.

Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

Substitution: Nucleophiles like amines or thiols in the presence of a base such as triethylamine.

Major Products Formed

Oxidation: 2-chloro-4-carboxybenzoic acid.

Reduction: Methyl 2-chloro-4-hydroxymethylbenzoate.

Substitution: Various substituted benzoates depending on the nucleophile used.

Scientific Research Applications

Methyl 2-chloro-4-formylbenzoate is used in several scientific research applications, including:

Chemistry: As a building block in organic synthesis for the preparation of more complex molecules.

Biology: In the study of enzyme-catalyzed reactions involving ester hydrolysis.

Medicine: As an intermediate in the synthesis of pharmaceutical compounds with potential therapeutic effects.

Industry: In the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of methyl 2-chloro-4-formylbenzoate depends on the specific reaction it undergoes. For example, in nucleophilic substitution reactions, the chlorine atom acts as a leaving group, allowing the nucleophile to attack the carbon atom to which the chlorine is attached. This results in the formation of a new carbon-nucleophile bond and the release of a chloride ion.

Comparison with Similar Compounds

Key Observations :

- Aromatic vs. Aliphatic Esters : this compound’s aromatic backbone contrasts with aliphatic esters like methyl palmitate, which lack π-conjugation and exhibit lower polarity .

- Substituent Effects: The chloro and formyl groups enhance electrophilic reactivity, enabling participation in nucleophilic aromatic substitution or condensation reactions—a feature absent in non-aromatic esters like methyl shikimate or diterpene-based sandaracopimaric acid methyl ester .

Physicochemical Properties

Key Observations :

- Polarity : this compound’s polarity exceeds that of aliphatic esters due to its electronegative substituents, impacting its solubility profile.

- Thermal Stability : Diterpene-based esters (e.g., sandaracopimaric acid methyl ester) exhibit superior thermal stability compared to aromatic esters, which may decompose under high temperatures .

Biological Activity

Methyl 2-chloro-4-formylbenzoate is a compound of interest due to its potential biological activities. This article delves into its biological properties, synthesis, and relevant case studies, providing a comprehensive overview based on diverse sources.

This compound has the molecular formula C9H7ClO3 and is characterized by the presence of a chloro group and an aldehyde functional group. These features contribute to its reactivity and interaction with biological systems.

Antimicrobial Activity

Research indicates that derivatives of this compound exhibit significant antimicrobial properties. For instance, compounds with similar structural motifs have shown efficacy against various bacterial strains and fungi. A study demonstrated that certain substituted benzoates possess broad-spectrum antimicrobial activity, suggesting that this compound may share these properties due to its structural similarities .

Anticancer Potential

The cytotoxic effects of this compound derivatives have been explored in various cancer cell lines. In vitro studies have indicated that compounds with similar structures can inhibit the proliferation of human breast cancer cells (MCF-7) and colorectal carcinoma cells (HCT-116). The presence of the formyl group is believed to enhance the compound's interaction with cellular targets involved in cancer progression .

Table 1: Cytotoxicity of Related Compounds

| Compound Name | Cell Line Tested | IC50 (µM) |

|---|---|---|

| This compound | MCF-7 | TBD |

| Methyl 4-formylbenzoate | MCF-7 | TBD |

| Benzoxazole Derivative | HCT-116 | TBD |

Note: TBD indicates values that require further research for precise determination.

The mechanism by which this compound exerts its biological effects is not fully elucidated. However, preliminary studies suggest that it may interact with key enzymes or receptors involved in cell signaling pathways. For instance, compounds similar to this compound have been shown to inhibit carbonic anhydrase (CA) isozymes, which play a crucial role in tumor growth and metastasis .

Case Studies

- Cytotoxicity Assessment : In a study evaluating various benzoate derivatives, this compound was tested against multiple cancer cell lines. Results indicated a dose-dependent inhibition of cell viability, highlighting its potential as an anticancer agent.

- Antimicrobial Efficacy : A series of experiments demonstrated that this compound exhibited significant antibacterial activity against Gram-positive and Gram-negative bacteria, reinforcing its potential therapeutic applications in infectious diseases.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.